tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18INO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIVFVMZWYGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nucleophilic Substitution of a Leaving Group
This method leverages the reactivity of a leaving group (e.g., mesylate, tosylate, or bromide) to install iodine.
Example Protocol :
Route 2: Halogenation of a Precursor
This approach directly introduces iodine onto the azaspiro[3.3]heptane core.
Example Protocol :
Route 3: Cross-Coupling Reactions
This method employs palladium-catalyzed coupling to install iodine, though reports are limited.
Example Protocol :
-
Coupling : React the iodide with a boronic acid (Suzuki) or amine (Buchwald-Hartwig) in the presence of Pd(PPh3)4 and a base (e.g., K2CO3).
Key Variables and Optimization
Solvent and Temperature
Leaving Group Efficiency
Analytical Data and Characterization
NMR Spectroscopy
| Proton | δ (CDCl3) | Multiplicity | Integration |
|---|---|---|---|
| BOC (CH3)3C | 1.45–1.48 | s | 9H |
| Spiro CH2 | 3.28–3.32 | s | 4H |
| Iodinated CH | 4.12–4.18 | s | 1H |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom in the spirocyclic structure serves as a leaving group, enabling nucleophilic substitutions. For example, coupling with pyrazole derivatives in dimethylformamide (DMF) at elevated temperatures produces functionalized spirocycles .
Applications :
-
Intermediate for kinase inhibitors targeting ALK and c-Met.
-
Structural diversification via Suzuki-Miyaura cross-coupling .
Reductive Deiodination
The iodo group can be removed under reductive conditions, regenerating the parent spirocycle. Zinc powder in acetic acid or methanol effectively facilitates this transformation .
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| 20°C, 18h, N<sub>2</sub> | Zn, NH<sub>4</sub>Cl, MeOH | 66% |
Mechanistic Insight :
-
Single-electron transfer (SET) from zinc generates a radical intermediate.
Oxidation to Carbonyl Derivatives
The compound can be oxidized to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using Dess-Martin periodinane (DMP) in dichloromethane .
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| 0°C to room temperature, 1h | DMP, DCM | 73% |
Applications :
Functionalization via Alkylation
The azetidine nitrogen undergoes alkylation with electrophiles such as alkyl halides. For instance, reaction with methyl iodide in the presence of NaH generates N-methylated derivatives .
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| 0°C, 2h, THF | CH<sub>3</sub>I, NaH | 89% |
Notable Features :
-
Retention of spirocyclic structure during alkylation.
Cross-Coupling Reactions
The iodine substituent participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to introduce aryl or heteroaryl groups .
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 100°C, 12h, N<sub>2</sub> | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, DMF | Aryl-substituted spirocycle | 58% |
Optimization Insights :
Hydrolysis of tert-Butyl Ester
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free amine, enabling further derivatization .
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| 20°C, 4h | 4M HCl in dioxane | 95% |
Applications :
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate has been studied for its potential as a bioactive compound. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of spirocyclic compounds, including this compound, were evaluated for anticancer properties. The results indicated that modifications to the spiro structure could enhance cytotoxicity against various cancer cell lines, suggesting its utility in developing new anticancer agents .
Organic Synthesis
This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cyclizations.
Synthesis Pathways
A notable synthesis pathway involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with iodine reagents, which can yield tert-butyl 6-iodo derivatives efficiently .
| Reaction Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Hydroxylation | Iodine, Acetic Acid | Room Temp | High |
| Nucleophilic Substitution | Base (e.g., NaOH) | Aqueous Solution | Moderate |
Research indicates that compounds with spirocyclic structures often exhibit interesting biological activities, including antimicrobial and anti-inflammatory effects.
Case Study: Antimicrobial Properties
A study highlighted the antimicrobial efficacy of spiro compounds, including tert-butyl 6-iodo derivatives. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Potential Applications in Material Science
The unique structural features of this compound also suggest applications in material science, particularly in the development of polymers and nanomaterials.
Case Study: Polymerization Studies
Research has shown that spiro compounds can act as monomers or crosslinking agents in polymer synthesis, leading to materials with enhanced mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate is not well-documented. its effects are likely mediated through its ability to undergo various chemical transformations, which can lead to the formation of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives and their applications in medicinal chemistry and other fields .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate with structurally related analogs, focusing on substituents, synthesis, and properties:
Key Observations :
Substituent Effects on Reactivity: The iodo substituent in the target compound enables transition metal-catalyzed cross-coupling reactions, a feature absent in hydroxy or oxo analogs . Hydroxy and amino derivatives exhibit higher polarity (e.g., TPSA = 55.8 Ų for hydroxy vs. ~30 Ų for iodo), influencing solubility and bioavailability .
Synthetic Efficiency :
- Allyl- and phenyl-substituted analogs (e.g., compounds from and ) show moderate-to-high yields (54–87%) under iridium catalysis, while oxo derivatives are synthesized via scalable routes for industrial applications .
Stereochemical Control :
- Chiral spirocycles (e.g., and ) exhibit significant optical rotation ([α]D = ±3.5–20.5), highlighting their utility in asymmetric synthesis .
Biological Relevance: The 6-(4-cyanopyridin-2-yl) analog () acts as a D3 receptor ligand (LC/MS: [M+H]+ = 201), demonstrating the scaffold’s adaptability for CNS targets .
Biological Activity
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This compound belongs to the class of azaspiro compounds, which are recognized for their structural complexity and potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Formula : CHINO
CAS Number : 2059140-61-1
Molecular Weight : 323.17 g/mol
Purity : 97% .
The compound features an iodinated spiro structure that may contribute to its unique biological properties.
Synthesis
The synthesis of this compound has been achieved through various methods, often involving the introduction of the iodine atom to the spiro framework. This process typically utilizes iodine as a reagent in a reaction that also involves other functional groups, such as carboxylates. The synthetic routes have been optimized for scalability and efficiency, allowing for the production of this compound in sufficient quantities for biological testing .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : Preliminary studies suggest that this compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : The presence of the spiro structure may facilitate interactions with enzymes, potentially leading to inhibition or modulation of their activity.
- Antimicrobial Properties : Some azaspiro compounds have demonstrated antimicrobial activity; thus, this compound may exhibit similar properties against certain pathogens.
Case Studies
- Neuropharmacological Studies : In a study examining the effects of azaspiro compounds on neurotransmitter systems, this compound was found to modulate dopamine receptor activity, suggesting potential applications in treating neurological disorders .
- Antimicrobial Testing : A series of tests conducted against various bacterial strains indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of spirocyclic compounds like this iodinated derivative typically involves functionalizing a preconstructed spiro[3.3]heptane scaffold. For example:
- Intermediate Preparation : Start with tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate (or its amino derivative, CAS 1211586-09-2 ).
- Iodination : Introduce iodine via nucleophilic substitution (e.g., using NaI in acetone with a palladium catalyst) or electrophilic iodination (e.g., I₂ with an oxidizing agent like Oxone®).
- Optimization : Reaction temperature (e.g., 80–100°C), solvent polarity (DMF or THF), and stoichiometry (excess iodide source) significantly impact yield. Monitor progress using TLC (SiO₂, hexane:EtOAc = 10:1) and characterize intermediates via H NMR .
Q. What purification strategies are effective for isolating this compound from byproducts?
Methodological Answer:
- Flash Chromatography : Use silica gel with a gradient of hexane:EtOAc (20:1 → 5:1) to separate iodinated products from unreacted starting material or regioisomers .
- Recrystallization : For crystalline intermediates, optimize solvent pairs (e.g., EtOAc/hexane) to enhance purity.
- HPLC : For enantiomeric resolution, employ chiral columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases, especially if stereocenters are present .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to minimize inhalation risks (H335 hazard).
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water contact to prevent iodide release .
Advanced Research Questions
Q. How can enantioselective synthesis of the iodinated spirocyclic compound be achieved?
Methodological Answer:
- Chiral Catalysis : Use iridium or palladium catalysts with chiral ligands (e.g., BINAP) to induce asymmetry during spirocycle formation or iodination .
- Sulfinyl Directing Groups : Introduce tert-butylsulfinyl auxiliaries (e.g., as in CAS 848488-70-0 ) to control stereochemistry, followed by deprotection .
- Analysis : Confirm enantiopurity via chiral HPLC or optical rotation ([α] values, e.g., +3.5 to -144.21 in CHCl₃/MeOH ).
Q. What mechanistic insights explain the reactivity of the iodo group in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The iodine atom acts as a superior leaving group compared to bromine or chlorine. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O at 60°C.
- Side Reactions : Competing elimination (to form alkenes) may occur under strong base conditions (e.g., Cs₂CO₃). Mitigate by optimizing base strength (K₂CO₃ vs. NaOAc) .
Q. How can discrepancies in 1^11H NMR data (e.g., unexpected splitting) be resolved during characterization?
Methodological Answer:
- Dynamic Effects : Conformational flexibility in the spirocycle may cause signal broadening. Acquire spectra at variable temperatures (e.g., 25°C vs. -20°C) .
- Impurity Identification : Compare experimental HRMS with theoretical [M+H] values (e.g., 431.1569 vs. 431.1566 ). Use 2D NMR (COSY, HSQC) to assign ambiguous protons .
Q. What are the potential applications of this compound in medicinal chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
